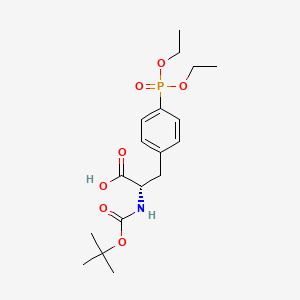
Boc-4-phosphono-Phe(Et)2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-4-phosphono-Phe(Et)2-OH, also known as Boc-Phe(Et)2-OH, is a versatile amino acid derivative with a variety of applications in synthetic chemistry and scientific research. It is a phosphonate ester of the amino acid phenylalanine, and is used as a building block in peptide synthesis and as a ligand in metal-binding studies. Boc-Phe(Et)2-OH is also used for the preparation of phosphonates, which are important for the synthesis of various compounds.
Scientific Research Applications
Chemical Reactivity and Synthesis
- Phosphonates, including compounds similar to Boc-4-phosphono-Phe(Et)2-OH, show significant reactivity in various chemical reactions. For instance, the study by Harhausen et al. (2012) discusses the reactivity of different phosphanes and tris(pentafluorophenyl)borane against small molecules like dihydrogen, ethene, and carbon dioxide, highlighting the potential of phosphonates in facilitating or mediating complex chemical transformations [Harhausen et al., 2012].
- Rodriguez et al. (1990) described the synthesis of Boc- L -Leu-…(CH2-CH2)- L -Phe-OH through a Horner-Emmons reaction, showcasing the synthetic versatility of phosphonate derivatives in creating peptide bond surrogates, which are crucial for developing novel peptides and peptide-based therapeutics [Rodriguez et al., 1990].
Environmental Chemistry
- The environmental chemistry of phosphonates is of significant interest due to their use as chelating agents and scale inhibitors in various industrial applications. Nowack (2003) provided a comprehensive overview of the environmental behavior of phosphonates, including their interaction with surfaces and metals, which is critical for understanding their impact and fate in the environment [Nowack, 2003].
Advanced Applications
- In the field of magnetic refrigeration, Zheng et al. (2011) synthesized 3d–4f phosphonate complexes, demonstrating their potential as low-temperature magnetic refrigerants. This research illustrates the applicability of phosphonate compounds in designing materials for energy-efficient cooling technologies [Zheng et al., 2011].
- Taylor et al. (2012) enhanced the water stability of metal-organic frameworks (MOFs) via phosphonate monoester linkers, introducing a method to improve the durability of MOFs, which are promising materials for gas storage, separation, and catalysis [Taylor et al., 2012].
Mechanism of Action
Target of Action
Boc-4-phosphono-Phe(Et)2-OH, also known as (2S)-3-(4-diethoxyphosphorylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a synthetic peptide
Mode of Action
It belongs to the class of phosphonate-containing peptides, which are known to interact with their targets by mimicking the transition state of the reaction they inhibit, leading to changes in the target’s function .
Biochemical Pathways
As a synthetic peptide, it may interact with various biochemical pathways depending on its specific targets .
Pharmacokinetics
These properties would impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
As a synthetic peptide, its effects would depend on its specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other molecules in the environment . .
properties
IUPAC Name |
(2S)-3-(4-diethoxyphosphorylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28NO7P/c1-6-24-27(23,25-7-2)14-10-8-13(9-11-14)12-15(16(20)21)19-17(22)26-18(3,4)5/h8-11,15H,6-7,12H2,1-5H3,(H,19,22)(H,20,21)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIIAFPKBOKZSW-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


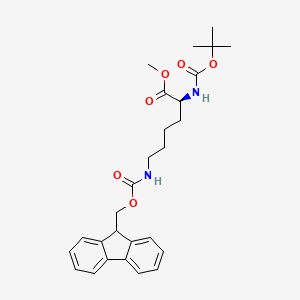
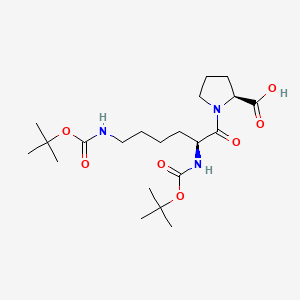
![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)

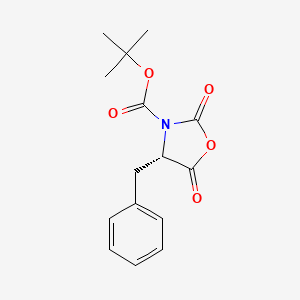

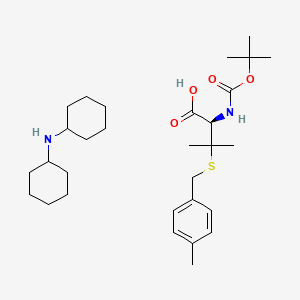


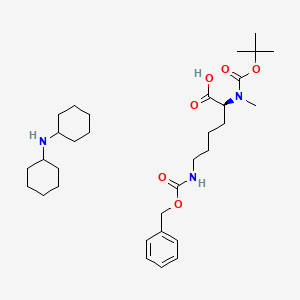
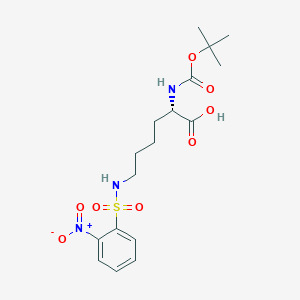
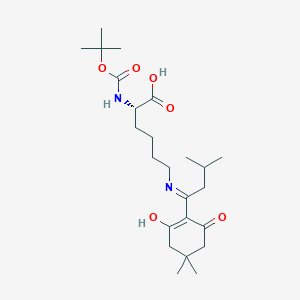
![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)